molecular formula C18H23N3O3 B6498220 N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 946361-46-2

N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6498220
CAS No.: 946361-46-2
M. Wt: 329.4 g/mol
InChI Key: VCBXVSOVHXKICQ-UHFFFAOYSA-N
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Description

The compound “N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals, indicating potential biological activity . The compound also contains an oxazole ring, which is a heterocyclic compound consisting of an oxygen and a nitrogen atom in a five-membered aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, an oxazole ring, and a phenyl ring. These rings are likely connected by alkyl chains and an amide linkage .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of several different functional groups. The amide linkage might undergo hydrolysis under acidic or basic conditions. The morpholine ring could potentially be alkylated at the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and stereochemistry. Generally, compounds containing morpholine rings are quite polar and may have good solubility in water and other polar solvents .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future studies could focus on elucidating the biological activity of this compound. This could involve in vitro testing against various biological targets, followed by in vivo studies if initial results are promising .

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-18(19-7-4-8-21-9-11-23-12-10-21)14-16-13-17(24-20-16)15-5-2-1-3-6-15/h1-3,5-6,13H,4,7-12,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBXVSOVHXKICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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